Malabaricone B

Vue d'ensemble

Description

- Il est caractérisé par son activité orale en tant qu'inhibiteur de l'α-glucosidase , avec une IC50 (concentration inhibitrice demi-maximale) de 63,7 µM .

- Au-delà de son rôle d'inhibiteur enzymatique, le this compound présente une gamme d'activités biologiques, notamment des effets anticancéreux , antimicrobiens , antioxydants et antidiabétiques .

Méthodes De Préparation

Voies de synthèse : Les voies de synthèse spécifiques du Malabaricone B ne sont pas largement documentées. Il est présent naturellement dans certaines plantes.

Production industrielle : Les méthodes de production à l'échelle industrielle ne sont pas bien établies en raison de son occurrence naturelle.

Analyse Des Réactions Chimiques

Réactivité : Le Malabaricone B subit diverses réactions, notamment , , et .

Réactifs et conditions courants : Les réactifs et les conditions détaillés sont rares, mais des recherches supplémentaires pourraient explorer ces aspects.

Produits principaux : Les produits principaux résultant de ces réactions dépendraient du type de réaction spécifique.

Applications de la recherche scientifique

Chimie : Le this compound peut servir de composé de tête pour le développement de nouveaux inhibiteurs de l'α-glucosidase.

Biologie : Ses propriétés antimicrobiennes le rendent pertinent pour l'étude des mécanismes de résistance microbienne.

Médecine : La recherche peut explorer son potentiel dans les thérapies antidiabétiques et le traitement du cancer.

Industrie : Des applications dans les aliments fonctionnels, les nutraceutiques et les produits pharmaceutiques valent la peine d'être examinées.

Mécanisme d'action

Applications De Recherche Scientifique

In Vitro and In Vivo Studies

- In Vitro Activity : Malabaricone B has a minimum inhibitory concentration (MIC) of 0.5 μg/mL against S. aureus, showcasing its strong antibacterial potential. It is notably inactive against Gram-negative bacteria unless used in conjunction with permeabilizers like polymyxin B nonapeptide .

- In Vivo Efficacy : Animal models have confirmed the compound's effectiveness in treating infections caused by S. aureus, indicating its potential as a therapeutic agent in clinical settings .

| Study Type | Pathogen | MIC (μg/mL) | Efficacy |

|---|---|---|---|

| In Vitro | S. aureus | 0.5 | High |

| In Vivo | S. aureus | N/A | Significant |

Cytotoxicity Against Cancer Cells

This compound has also been investigated for its anticancer properties, particularly against triple-negative breast cancer (TNBC). Research indicates that it induces apoptosis in cancer cells by triggering oxidative stress and disrupting redox balance .

- Selectivity : this compound displays selective cytotoxicity towards TNBC cell lines, with an IC50 value that suggests significant potency .

- Mechanistic Insights : The compound interacts with apoptotic proteins, indicating a complex mechanism of action that warrants further exploration .

| Cancer Type | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| Triple-Negative Breast Cancer | MDA-MB-231 | 8.81 ± 0.03 | Apoptosis Induction |

Antimicrobial and Anti-inflammatory Properties

Beyond its antibacterial and anticancer activities, this compound exhibits anti-inflammatory effects and has been evaluated for its potential in treating conditions related to oxidative stress. Its antioxidant properties contribute to reducing inflammation and may aid in managing chronic diseases .

Nematocidal Activity

Recent studies have highlighted the nematocidal activity of this compound against various parasitic nematodes, suggesting its utility in veterinary medicine and agriculture .

| Application | Activity Type | Target Organism |

|---|---|---|

| Nematocidal | Strong | Toxocara canis |

| Antioxidant | Moderate | Various |

Mécanisme D'action

Comparaison Avec Des Composés Similaires

Unicité : Les caractéristiques uniques du Malabaricone B résident dans son origine naturelle, son inhibition de l'α-glucosidase et ses diverses activités biologiques.

Composés similaires : Bien que le this compound se démarque, d'autres diarylnonanoides et phénylacylphénols existent dans la même classe.

Activité Biologique

Malabaricone B (NS-7) is a phenolic compound derived from the fruit rinds of Myristica malabarica, which has gained attention for its diverse biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of the biological activity of this compound, highlighting its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

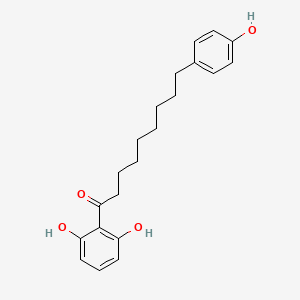

This compound belongs to the class of diarylnonanoids, characterized by a unique chemical structure that includes a 2,6-dihydroxyphenyl group connected to a long alkyl chain. Its molecular formula is C₁₈H₂₄O₃, and it exhibits significant lipophilicity, which is crucial for its biological activity.

Efficacy Against Bacteria

Recent studies have demonstrated that this compound exhibits potent antibacterial activity against multidrug-resistant (MDR) strains of Staphylococcus aureus, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). The minimum inhibitory concentration (MIC) values for NS-7 were found to be as low as 0.5 μg/mL against S. aureus .

Table 1: Antibacterial Activity of this compound

| Pathogen | MIC (μg/mL) | Resistance Type |

|---|---|---|

| Staphylococcus aureus | 0.5 | MDR, MRSA |

| Enterococcus faecalis | 1-2 | VRE |

| Escherichia coli | >128 | Not susceptible |

The compound's mechanism involves disrupting bacterial membrane integrity, leading to the release of ATP and subsequent cell death . Additionally, this compound showed synergistic effects when combined with antibiotics like daptomycin and gentamicin, enhancing their efficacy against resistant strains .

Antifungal and Antiviral Properties

In addition to its antibacterial properties, this compound has also been evaluated for antifungal activity. Preliminary studies indicate potential effectiveness against various fungal pathogens, although specific MIC values remain to be fully established. Its antiviral properties are still under investigation but suggest a promising avenue for future research .

Anticancer Activity

This compound has been reported to induce selective cytotoxicity in cancer cell lines such as A549 (lung cancer), A375 (melanoma), and Jurkat T cells (leukemia). The compound operates through mechanisms that may involve mitochondrial damage and apoptosis induction via pathways independent of p53 .

Table 2: Cytotoxic Effects of this compound on Cancer Cell Lines

| Cell Line | IC₅₀ (μM) | Mechanism of Action |

|---|---|---|

| A549 (Lung Cancer) | 15 | Mitochondrial damage |

| A375 (Melanoma) | 20 | Apoptosis induction |

| Jurkat T Cells | 18 | p53-independent pathway |

Mechanistic Studies

Mechanistic studies utilizing confocal microscopy and scanning electron microscopy have elucidated the action of this compound on bacterial cells. The compound was shown to cause significant morphological changes in bacterial cells, indicative of membrane damage .

Figure 1: Mechanism of Action of this compound

- Bacterial Membrane Disruption : Leads to ATP leakage.

- Synergistic Action : Enhances the effectiveness of existing antibiotics.

- Cytotoxicity in Cancer Cells : Induces apoptosis through mitochondrial pathways.

Propriétés

IUPAC Name |

1-(2,6-dihydroxyphenyl)-9-(4-hydroxyphenyl)nonan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26O4/c22-17-14-12-16(13-15-17)8-5-3-1-2-4-6-9-18(23)21-19(24)10-7-11-20(21)25/h7,10-15,22,24-25H,1-6,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOAPDMKKECXPHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)O)C(=O)CCCCCCCCC2=CC=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80212720 | |

| Record name | Malabaricone B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80212720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63335-24-0 | |

| Record name | Malabaricone B | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63335-24-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Malabaricone B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063335240 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Malabaricone B | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=287967 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Malabaricone B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80212720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.